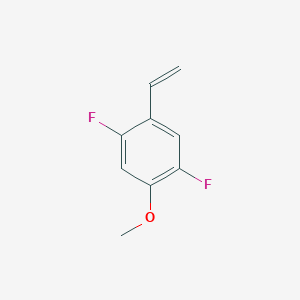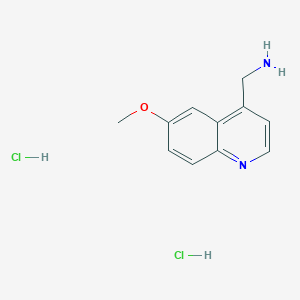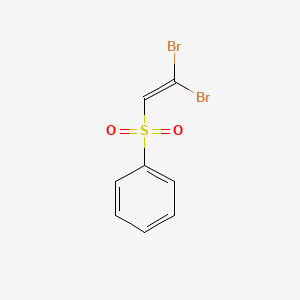
(2,2-Dibromoethenesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,2-Dibromovinyl)sulfonyl)benzene is an organic compound characterized by the presence of a dibromovinyl group attached to a sulfonyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2-Dibromovinyl)sulfonyl)benzene typically involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. This process is facilitated by the use of cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) . The reaction proceeds through a cascade mechanism involving sulfonylation and cycloaddition reactions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ((2,2-Dibromovinyl)sulfonyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
((2,2-Dibromovinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene include bases like cesium carbonate, solvents such as DMSO, and various nucleophiles for substitution reactions. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene depend on the specific reaction type. For example, cycloaddition reactions can yield complex cyclic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
((2,2-Dibromovinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((2,2-Dibromovinyl)sulfonyl)benzene involves its reactivity due to the presence of the dibromovinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dibromovinyl)benzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
Phenylsulfonylmethyl isocyanide: Similar in reactivity but used in different types of synthetic applications.
Uniqueness
((2,2-Dibromovinyl)sulfonyl)benzene is unique due to the combination of the dibromovinyl and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
86143-88-6 |
|---|---|
Fórmula molecular |
C8H6Br2O2S |
Peso molecular |
326.01 g/mol |
Nombre IUPAC |
2,2-dibromoethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Br2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
WDKBQJJKZJIQDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



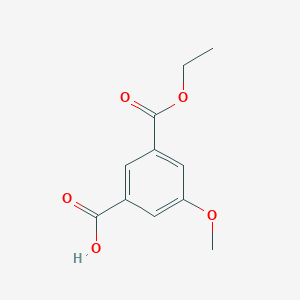
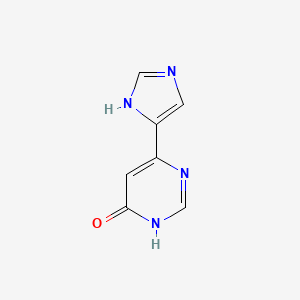
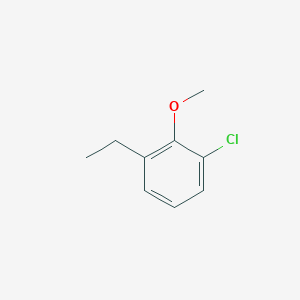
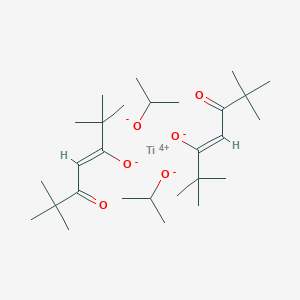

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
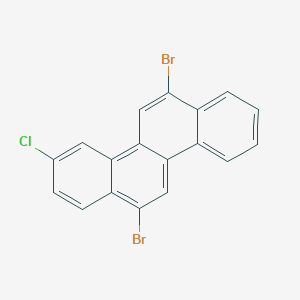
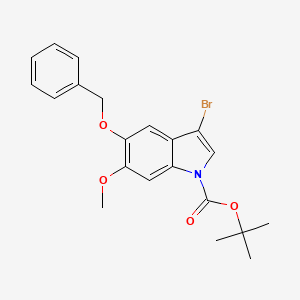
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
